3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride

Description

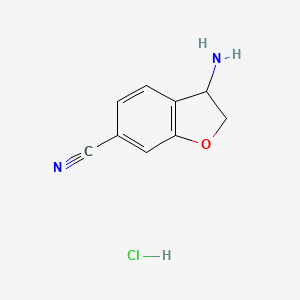

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile hydrochloride is a bicyclic heterocyclic compound featuring a benzofuran core with an amino group at the 3-position and a cyano (CN) substituent at the 6-position. The hydrochloride salt enhances its stability and solubility for synthetic applications. Its molecular formula is C₈H₆ClF₃N₂S (molecular weight: 254.66 g/mol), as reported in Enamine Ltd’s Building Blocks Catalogue . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

3-amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-4-6-1-2-7-8(11)5-12-9(7)3-6;/h1-3,8H,5,11H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTDRQLMNBQEKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)C#N)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route is the cyclization of 2-amino-6-cyanobenzofuran derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, the use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure makes it a valuable intermediate in the synthesis of various bioactive compounds. Some of its notable applications include:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its therapeutic potential in the development of new drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group and nitrile group in its structure play a crucial role in these interactions, leading to various biological activities. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Benzofuran Class

a) (R)-6-Chloro-2,3-dihydrobenzofuran-3-amine Hydrochloride

- Molecular Formula: C₈H₉Cl₂NO

- Molecular Weight : 206.07 g/mol

- Substituents: Chlorine at the 6-position, amino group at the 3-position, and hydrochloride salt.

- Key Differences: Replacing the cyano group (CN) with chlorine reduces molecular weight and alters electronic properties.

- Applications: Used as a pharmaceutical intermediate, with noted hazards (H302, H315-H319, H335) .

b) (2,3-Dihydro-1-benzofuran-5-yl)methylamine Hydrochloride

- Molecular Formula: C₁₀H₁₄ClNO

- Molecular Weight : 199.68 g/mol

- Substituents : Methylamine group attached to the 5-position of the benzofuran core.

- Key Differences: The 5-position substitution and methylamine side chain increase basicity compared to the amino-CN combination in the target compound.

- Applications: Not explicitly stated, but structural features suggest utility in neurotransmitter analog synthesis .

Heterocyclic Analogues with Modified Cores

a) 2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride

- Molecular Formula : C₉H₇ClO₃

- Molecular Weight : 198.60 g/mol

- Core Structure : Benzodioxine (two oxygen atoms in the ring) instead of benzofuran (one oxygen).

- Key Differences : The carbonyl chloride (COCl) group at the 6-position is highly reactive, enabling acylations. The benzodioxine core offers distinct electronic properties due to the dual oxygen atoms.

- Applications : Likely used as a reactive intermediate for polymer or pharmaceutical synthesis .

b) 3-Amino-2-benzoyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic Acid Hydrochloride

- Molecular Formula : C₁₅H₁₂ClN₃O₄S

- Core Structure: Thienopyridine (sulfur-containing heterocycle) fused with a pyridine ring.

- The carboxylic acid group adds polarity.

- Applications: Not specified, but structural complexity suggests biological activity exploration .

c) 3-Aminopiperidine-2,6-dione Hydrochloride

- Molecular Formula : C₅H₉ClN₂O₂

- Molecular Weight : 164.59 g/mol

- Core Structure : Piperidinedione (six-membered ring with two ketone groups).

- Key Differences : The absence of an aromatic system reduces planarity, impacting binding interactions. The 2,6-dione groups increase hydrogen-bonding capacity.

- Applications : Intermediate in synthesizing Lenalidomide, an antineoplastic drug .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Table 2: Hazard Profiles

Research Findings and Key Insights

- Electronic Effects: The cyano group in the target compound enhances electrophilicity at the 6-position, favoring nucleophilic substitutions or cycloadditions. Chloro or carbonyl chloride substituents in analogues offer alternative reactivity pathways .

- Biological Relevance: Benzofuran derivatives with amino groups are explored for CNS drug development due to structural mimicry of neurotransmitters. Thienopyridine and piperidinedione analogues show promise in oncology .

- Synthetic Utility: The target compound’s fluorine substituents (C₈H₆ClF₃N₂S) may improve metabolic stability in drug candidates, a feature absent in non-fluorinated analogues .

Biological Activity

3-Amino-2,3-dihydro-1-benzofuran-6-carbonitrile;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and synthesis pathways.

Chemical Structure and Properties

The compound is classified under the category of benzofuran derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against several bacterial strains. A notable study evaluated its efficacy against Staphylococcus aureus, a common pathogen responsible for various infections. The compound exhibited a minimum inhibitory concentration (MIC) of 3.90 µg/mL against standard strains and even lower MIC values against methicillin-resistant strains (MRSA) .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 3.90 |

| Staphylococcus aureus (MRSA) | <1.00 |

| Escherichia coli | Inactive |

This compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrates antifungal activity. It has been tested against Candida albicans, showing promising results with a minimum fungicidal concentration (MFC) ranging from 7.80 to 62.50 µg/mL . This positions it as a potential candidate for treating fungal infections, particularly those resistant to conventional therapies.

The biological activity of this compound is believed to be mediated through interactions with specific cellular targets. For instance, its affinity for cannabinoid receptors has been explored in related benzofuran derivatives, suggesting that modulation of these receptors could play a role in its therapeutic effects .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired purity and yield. A common synthetic route includes the cyclization of substituted phenols followed by amination reactions .

Table 2: Synthetic Pathways for Benzofuran Derivatives

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Cyclization | Phenols + Base |

| 2 | Amination | Amine + Coupling Agent |

| 3 | Purification | Chromatography |

Case Studies

Several case studies have documented the effectiveness of benzofuran derivatives in clinical settings. For instance, a study focused on the treatment of neuropathic pain highlighted how modifications to benzofuran structures could enhance their selectivity and potency as therapeutic agents .

Q & A

Basic Question

- NMR Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) identifies aromatic protons (δ 6.8–7.2 ppm) and dihydrofuran protons (δ 3.1–4.3 ppm). ¹³C NMR confirms nitrile (δ ~115 ppm) and amine (δ ~35 ppm) groups.

- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 3350 cm⁻¹ (N-H stretch) validate functional groups.

- X-ray Crystallography : Resolve stereochemistry (e.g., R/S configuration at C3) using single-crystal diffraction (Mo-Kα radiation) .

How can molecular docking studies predict the compound’s interaction with cytochrome P450 enzymes?

Advanced Question

- Protein Preparation : Retrieve CYP3A4 structure (PDB ID: 1TQN) and optimize hydrogen bonding networks using Schrödinger’s Protein Preparation Wizard.

- Ligand Docking : Employ Glide SP/XP protocols with OPLS4 force field. Set grid box centered on heme iron (coordinates: x=15.2, y=22.7, z=5.8).

- Binding Affinity Analysis : Calculate ΔG values (MM-GBSA) to rank poses. Key interactions include π-π stacking with Phe304 and hydrogen bonding with Thr308. Validate results with in vitro metabolism assays (LC-MS/MS) .

What strategies mitigate solubility challenges in aqueous-based biological assays?

Basic Question

- Salt Formation : The hydrochloride salt enhances water solubility (≥10 mg/mL at pH 4–5). Adjust pH with phosphate buffer (PBS, pH 7.4) for physiological conditions.

- Co-Solvents : Use 5–10% PEG-400 or cyclodextrin derivatives (e.g., HP-β-CD) to stabilize the compound without cytotoxicity.

- Sonication : Pre-treat stock solutions with 10-minute sonication (40 kHz) to disrupt aggregates .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced Question

- Steric Effects : The dihydrofuran ring creates a rigid scaffold, limiting accessibility for bulky reagents (e.g., Buchwald-Hartwig amination). Use smaller ligands (XPhos vs. SPhos) to improve catalytic efficiency.

- Electronic Effects : The electron-withdrawing nitrile group activates the 6-position for SNAr reactions. Substituent effects can be modeled using Hammett σ values (σₚ = +0.66 for CN).

- DFT Calculations : Optimize transition states (B3LYP/6-311+G(d,p)) to predict regioselectivity in Suzuki-Miyaura couplings .

What are the stability profiles of this compound under varying storage conditions?

Basic Question

- Thermal Stability : Decomposition onset at 180°C (TGA data). Store at −20°C in amber vials to prevent photodegradation.

- Hydrolytic Stability : Susceptible to hydrolysis at pH >8.0 (t₁/₂ = 24 hours at pH 9). Use lyophilization for long-term storage.

- Oxidative Stability : Add 0.1% BHT to ethanolic solutions to inhibit radical formation .

How can chiral resolution methods separate enantiomers for pharmacological studies?

Advanced Question

- Chiral HPLC : Use a Chiralpak IA-3 column (4.6 × 250 mm) with hexane/isopropanol (85:15, 1 mL/min). Retention times: 8.2 min (R-enantiomer), 10.5 min (S-enantiomer).

- Circular Dichroism (CD) : Compare Δε values at 220 nm (R-enantiomer: +12.3 mdeg; S-enantiomer: −9.8 mdeg).

- Crystallographic Resolution : Co-crystallize with L-tartaric acid to isolate diastereomeric salts .

What in vitro models are suitable for evaluating neuroprotective effects?

Advanced Question

- Primary Neuronal Cultures : Use rat cortical neurons (E18) exposed to glutamate (100 μM) to mimic excitotoxicity. Measure cell viability via MTT assay.

- SH-SY5Y Cells : Differentiate with retinoic acid (10 μM, 7 days) and assess Aβ₁₋₄₂-induced toxicity. Quantify caspase-3 activity (fluorogenic substrate Ac-DEVD-AMC).

- Microglial Activation : Test anti-inflammatory effects in BV2 cells using LPS (1 μg/mL)-induced TNF-α secretion (ELISA) .

How does the compound’s logP value impact blood-brain barrier permeability?

Basic Question

- Calculated logP : 1.2 (PubChem XLogP3-AA), indicating moderate lipophilicity.

- In Situ Perfusion : Measure brain uptake in rats (Kₚ = 0.15 mL/min/g), correlating with passive diffusion.

- P-gp Efflux Ratio : Use MDCK-MDR1 cells (efflux ratio <2.5 indicates low P-gp interaction). Optimize with prodrug strategies (e.g., esterification) to enhance CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.